4-(3-(3,5-Dibromophenyl)-2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a benzenesulfonamide moiety, which is further connected to a pyrrolidinone ring substituted with a dibromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dibromophenyl group can participate in hydrophobic interactions. These interactions can inhibit the activity of target enzymes or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3,5-Dibromophenylboronic acid
Uniqueness
4-(3-(3,5-Dibromophenyl)-2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a dibromophenyl group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
93553-57-2 |
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Molecular Formula |
C16H12Br2N2O4S |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
4-[3-(3,5-dibromophenyl)-2,5-dioxopyrrolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H12Br2N2O4S/c17-10-5-9(6-11(18)7-10)14-8-15(21)20(16(14)22)12-1-3-13(4-2-12)25(19,23)24/h1-7,14H,8H2,(H2,19,23,24) |
InChI Key |
AFGGVXIQMLISLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC(=C3)Br)Br |
Origin of Product |
United States |
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